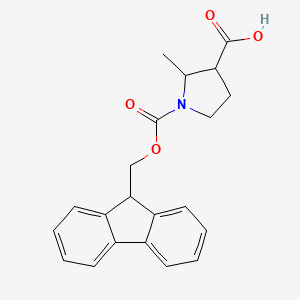

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The molecular formula is C22H23NO4 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc derivatives are typically synthesized using Fmoc-α-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a pyrrolidine ring via a methoxycarbonyl group . The exact structure can be represented by the SMILES string:COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C2=CC=CC=C12)=O . Physical And Chemical Properties Analysis

The molecular weight of this compound is 365.43 g/mol . Other physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications

Peptide Synthesis and Solid-Phase Chemistry

The compound’s structure includes an Fmoc (9H-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. Researchers employ Fmoc chemistry for the stepwise assembly of peptides on solid-phase supports. By selectively deprotecting amino acids, they can create custom peptides with specific sequences for biological studies, drug development, and protein engineering .

Drug Delivery Systems

Due to its lipophilic nature and stability, this compound has potential applications in drug delivery systems. Researchers investigate its use as a building block for prodrugs or as part of self-assembling micelles or nanoparticles. These systems can enhance drug solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells.

Fluorescent Labeling

The fluorenyl group in the compound provides intrinsic fluorescence. Scientists exploit this property for labeling and tracking biomolecules. By attaching the compound to peptides, proteins, or nucleic acids, they can visualize cellular processes, study protein-protein interactions, and monitor drug uptake in live cells .

Chemical Biology and Proteomics

Researchers use Fmoc-protected amino acids like this compound to synthesize peptide libraries for chemical biology studies. These libraries help identify ligands for protein targets, study enzyme-substrate interactions, and explore protein function. Additionally, the compound may serve as a tool in proteomics research, aiding in protein identification and characterization .

Materials Science

The fluorenyl group’s rigidity and aromaticity make this compound interesting for materials science. Scientists investigate its incorporation into polymers, dendrimers, or functionalized surfaces. Potential applications include organic electronics, sensors, and optoelectronic devices .

Chiral Resolving Agents

As a mixture of diastereomers, this compound could be useful as a chiral resolving agent. Researchers can exploit its stereochemistry to separate enantiomers in racemic mixtures.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-14(20(23)24)10-11-22(13)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDRFYMLTZBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2629201.png)

![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)

![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)